4-Bromo-3-hydroxybenzoic acid

Vue d'ensemble

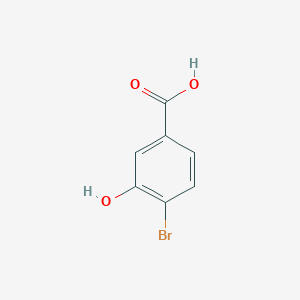

Description

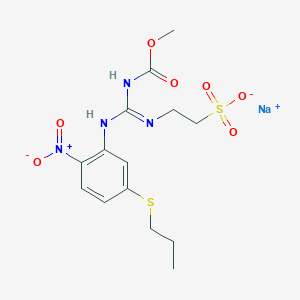

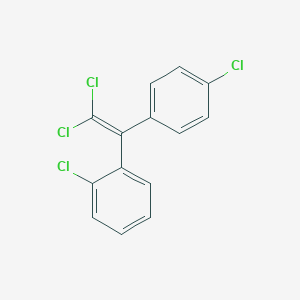

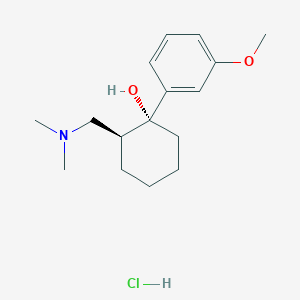

4-Bromo-3-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position of the benzene ring. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential in forming co-crystals and supramolecular assemblies due to its functional groups that can participate in hydrogen bonding and halogen interactions.

Synthesis Analysis

The synthesis of 4-bromo-3-hydroxybenzoic acid and its derivatives has been explored through various methods. One approach involves the microbial hydroxylation of o-bromophenylacetic acid, which leads to the formation of 2-bromo-5-hydroxyphenylacetic acid, a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another method includes the bromination of 3,5-dihydroxybenzoic acid, which yields the bromo derivative as an intermediate for preparing pyrimidine medicaments . Additionally, the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid has been reported using amino benzoic acid as a starting material through a multi-step process involving bromination, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-hydroxybenzoic acid and its derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid has been determined, showing dimeric units linked via type II Br...Br interactions, Br...π, and weak hydrogen bonding interactions . The supramolecular assemblies of 4-bromo-3,5-dihydroxybenzoic acid with N-donor compounds have been studied, revealing intricate hydrogen bonding patterns and stacking of sheets in the crystal lattice .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives has been investigated in the context of nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, and its methoxy and hydroxy derivatives were further reduced to benzenetetraamine compounds . The presence of bromine in the molecular structure facilitates such reactions due to its leaving group ability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The introduction of methoxy groups has been shown to affect the strength of Br...Br type II halogen bonds, as evidenced by shorter Br...Br distances compared to the parent compound . The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, has been assessed under various conditions, indicating its susceptibility to hydrolytic degradation .

Applications De Recherche Scientifique

1. Protection of Oilseed Crops

- Application Summary: 4-Bromo-3-hydroxybenzoic acid is used in the synthesis of hydrazide-hydrazones, which have shown potent growth inhibition effects on laccase-producing phytopathogenic fungi. These fungi pose a threat to oilseed crops, which are used to manufacture edible and industrial oils and biofuels .

- Methods of Application: The compound is used to synthesize semi-synthetic hydrazide-hydrazones, which are then tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .

- Results: The highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

2. Synthesis of Value-Added Compounds

- Application Summary: 4-Bromo-3-hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Methods of Application: Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-Bromo-3-hydroxybenzoic acid to address the increasing demand for high-value bioproducts .

- Results: This compound has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .

3. Metabolic Studies

- Application Summary: 4-Bromobenzoic acid has been used in studies to detect the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats .

- Methods of Application: The compound is administered to rats, and their urine and bile are later analyzed using inductively coupled plasma mass spectrometry .

- Results: The results of these studies help in understanding the metabolic fate of bromobenzoic acids .

4. Inhibition of Histidine Decarboxylase

- Application Summary: 4-Bromo-3-hydroxybenzoic acid is a metabolite of Brocresine and a histidine decarboxylase (HDC) inhibitor .

- Methods of Application: This compound has been shown to inhibit both rat fetal and rat gastric HDC in vitro with an IC50 of about 1 mM for both enzymes .

- Results: The inhibition of HDC can have implications in the regulation of histamine levels, which play a crucial role in immune response, gastric acid secretion, and neurotransmission .

5. Inhibition of Aromatic-L-amino Acid Decarboxylase

- Application Summary: 4-Bromo-3-hydroxybenzoic acid also inhibits aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa in vitro .

- Methods of Application: The compound is tested in vitro with the enzymes, and the IC50 values are determined .

- Results: The IC50 values for both enzymes are about 1 mM . The inhibition of these enzymes can have implications in the regulation of neurotransmitters like dopamine and serotonin .

6. Inhibition of DDC

- Application Summary: 4-Bromo-3-hydroxybenzoic acid also inhibits DDC (aromatic-L-amino acid decarboxylase) from hog kidney and rat gastric mucosa in vitro .

- Methods of Application: The compound is tested in vitro with the enzymes, and the IC50 values are determined .

- Results: The IC50 values for both enzymes are about 1 mM . The inhibition of these enzymes can have implications in the regulation of neurotransmitters like dopamine and serotonin .

7. Metabolic Studies

- Application Summary: 4-Bromobenzoic acid has been used in studies to detect the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats .

- Methods of Application: The compound is administered to rats, and their urine and bile are later analyzed using inductively coupled plasma mass spectrometry .

- Results: The results of these studies help in understanding the metabolic fate of bromobenzoic acids .

Safety And Hazards

4-Bromo-3-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name |

4-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSESFUWIYFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423595 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-hydroxybenzoic acid | |

CAS RN |

14348-38-0 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.